4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic organic compound characterized by a complex tricyclic structure that integrates a quinoline core fused with a dithiolo ring system. Its molecular formula is C₁₄H₁₈N₂S₄. The compound features three methyl groups attached at positions 4, 4, and 7 of the quinoline moiety, contributing to its unique chemical properties and potential biological activities. Although there is no documented natural occurrence of this compound, it has been synthesized in laboratory settings for various research applications, particularly in medicinal chemistry and biochemistry. Research indicates that it exhibits pleiotropic effects, including chemoprotective and antitumor properties .
The compound falls under the category of dithioloquinolinethiones, which are known for their diverse biological activities. It has been studied extensively within the fields of biochemistry and medicinal chemistry, primarily due to its potential as a therapeutic agent against various diseases, including cancer. The synthesis and characterization of this compound have been reported in several studies focusing on its biological activity and chemical properties .
The synthesis of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. Common methods include:
These methods allow for the introduction of various substituents to create derivatives with enhanced biological activity .
For instance, one synthetic route involves refluxing a mixture of dihydroquinoline and sulfur in dimethylformamide for an extended period. The resulting product is then purified through recrystallization techniques . This method yields high purity and significant quantities of the desired compound.
The molecular structure of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is characterized by:
The compound can participate in various chemical reactions due to its functional groups:
Studies have shown that derivatives of this compound exhibit significant inhibition percentages against human kinases in cellular assays, indicating its potential as a therapeutic agent .
The mechanism of action for 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves several pathways:
The compound exhibits characteristics typical of thiones and dithiols:
Relevant data from studies indicate that compounds within this class can exhibit significant bioactivity against various cancer cell lines .
The primary applications of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include:
Research continues to explore the full range of biological activities associated with this compound and its derivatives, highlighting its significance in future therapeutic developments .
The medicinal journey of 1,2-dithiole-3-thiones (DTTs) began in 1884 with Barbaglia's isolation of 4,5-dimethyl-1,2-dithiol-3-thione, though significant pharmacological interest emerged only in the mid-20th century. This resurgence followed discoveries of DTTs in cruciferous vegetables and the introduction of Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiol-3-thione) as an antischistosomal agent in 1985. Oltipraz’s unexpected chemopreventive properties against carcinogens—mediated through Nrf2-KEAP1 pathway activation and phase II enzyme induction—catalyzed research into DTT-based cytoprotection [2] . By the 2000s, DTTs like ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) were identified as endogenous hydrogen sulfide (H₂S) donors, linking their pleiotropic effects to gasotransmitter signaling. This mechanistic insight expanded their therapeutic scope to include analgesic, cardioprotective, and antidiabetic applications [2] .
The evolution toward tricyclic dithioloquinolinethiones addressed limitations of monocyclic DTTs, such as metabolic instability and limited target engagement. Early tricyclic systems, exemplified by 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, merged DTT’s chemoprotective features with the dihydroquinoline motif’s diverse bioactivity—including anticoagulant, antimalarial, and neuroprotective effects [2] . This hybridization marked a strategic shift toward polypharmacology, aiming to enhance efficacy against multifactorial diseases like cancer and neurodegenerative disorders .
Table 1: Key Milestones in DTT-Based Drug Development
Year | Development | Significance |
---|---|---|
1884 | Isolation of first DTT (4,5-dimethyl derivative) | Initial structural characterization |
1985 | Oltipraz FDA approval | Validated DTTs as antiparasitic agents; later repurposed for chemoprevention |
2000s | ADT-OH as H₂S donor | Linked DTTs to gasotransmitter signaling and cytoprotection |
2010s | Tricyclic dithioloquinolinethiones | Enabled multitarget engagement via hybrid scaffolds |
The core structure of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS 122246-13-3) integrates a quinoline moiety annulated with a 1,2-dithiolo ring at the [c] bond, forming a rigid tricyclic system. Its molecular formula (C₁₃H₁₃NS₃; MW 279.43 g/mol) features three methyl groups at positions 4, 4, and 7, which enhance lipophilicity (XLogP3: 3.3) and steric bulk, optimizing membrane permeability and target binding [7]. The 1-thione group confers unique electronic properties, enabling nucleophilic attacks at C-1 and facilitating metal coordination .
Critical structural attributes include:
Table 2: Impact of Substituents on Scaffold Properties
Substituent Position | Functional Group | Effect on Properties |
---|---|---|
C-4 | Geminal dimethyl | Enhances conformational rigidity |
C-7 | Methyl | Increases lipophilicity (logP +0.5) |
N-5 | Acyl (e.g., benzoyl) | Expands kinase inhibition spectrum |
C-8 | Methoxy/ethoxy | Improves solubility and antimicrobial potency |
Hybrid derivatives of dithioloquinolinethiones are engineered by linear conjugation (e.g., phenylpiperazinylcarbonothioyl appendages) or annulation (e.g., pyrrolo[3,2,1-ij]quinoline fusion), creating chimeric structures that concurrently modulate multiple disease targets. Computational screening via PASS Online software identified 12 derivatives with predicted pleiotropic activities, prioritizing synthesis toward chemoprotective and antitumor applications [2] .
Key advancements include:
Table 3: Biological Activities of Select Hybrid Derivatives
Derivative | Structure | Biological Activity | Potency |
---|---|---|---|
2a | Phenylpiperazinylcarbonothioyl | JAK3/NPM1-ALK inhibition | IC₅₀ = 0.36 μM/0.54 μM |
8c | Acyl-modified at N-5 | Antibacterial (E. cloacae) | MIC = 0.045 × 10⁻² mM |
DTT-DHQ 4 | 8-Ethoxyquinoline annulated | Antifungal (C. albicans) | MIC = 0.092 × 10⁻² mM |
5-(4-Methylbenzoyl) | Linear benzoyl extension (Y020-9979) | Multikinase inhibition | IC₅₀ < 1 μM for JAK family |
Rational design leverages the tricyclic core as a versatile template: Nitrogen acylation diversifies electrostatic interactions, while C-8 alkoxy groups (e.g., 7-methoxy derivatives) enhance DNA intercalation. This adaptability positions dithioloquinolinethiones as "privileged scaffolds" for addressing multifactorial diseases through polypharmacology [2] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1